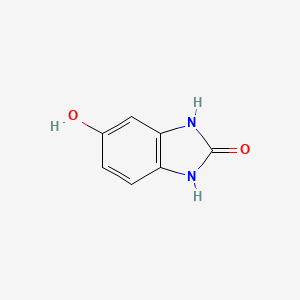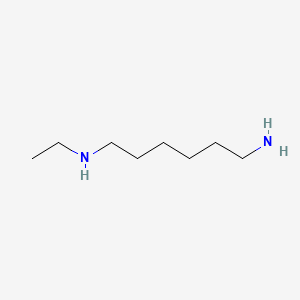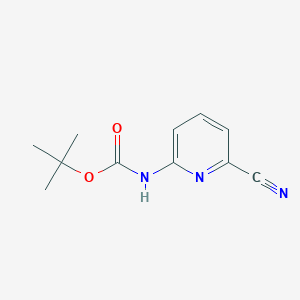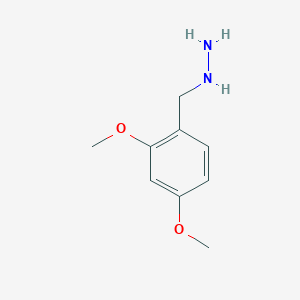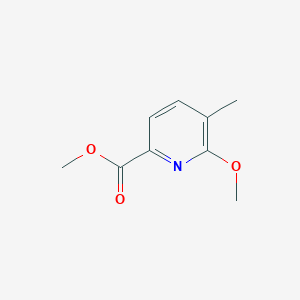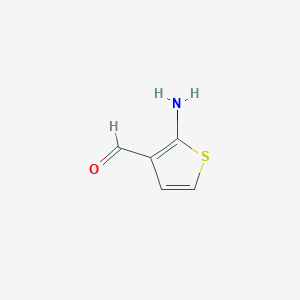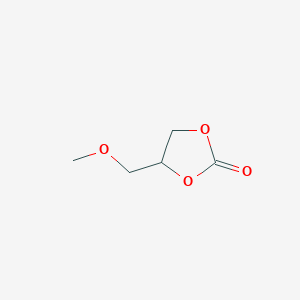
1H-Isoindole-1,3(2H)-dione, 2-(2-iodoethyl)-
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-(2-iodoethyl)- is an organic compound that belongs to the class of heterocyclic compounds. It has been found to have potential applications in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity of Triazole Derivatives
- Triazoles, including derivatives related to 1H-Isoindole-1,3(2H)-dione structures, have been extensively studied for their wide range of biological activities. Novel synthesis methods for triazole derivatives have been developed, aiming at enhancing their antimicrobial, antitumoral, and antiviral properties. These compounds have shown promise in targeting several neglected diseases, underlining the importance of finding more efficient and sustainable synthesis methods for these molecules (Ferreira et al., 2013).
Lurasidone and Related Compounds
- The compound Lurasidone, which shares structural features with 1H-Isoindole-1,3(2H)-dione derivatives, has been investigated for its efficacy and safety in treating psychotic and mood disorders. Research findings support its effectiveness and tolerability for short-term treatment of schizophrenia and acute bipolar depression, highlighting the low risk of inducing weight gain, metabolic, or cardiac abnormalities, which are critical considerations in pharmacological treatments (Pompili et al., 2018).
Polyindoles and Their Applications
- Polyindoles, related to the polymeric applications of isoindole compounds, have been recognized for their potential in electrochromic devices, sensors, catalysis, and biologically relevant applications. Over 200 scientific publications have explored the synthesis, properties, and applications of polyindoles, indicating their significant impact on various technological and biomedical fields (Zhou & Xu, 2017).
Renewable Polymers
- The study of polymers derived from 1,4:3,6-dianhydrohexitols, which are structurally related to isoindole derivatives, reveals the potential of these compounds in creating high glass transition temperature polymers with good thermomechanical resistance. These polymers, notable for their rigidity, chirality, and biodegradability, demonstrate the versatility of isoindole-based compounds in developing environmentally friendly materials (Fenouillot et al., 2010).
Heterocyclic Compound Synthesis
- Isatin derivatives, closely related to isoindole structures, serve as versatile substrates for synthesizing a wide range of pharmacologically active compounds. The synthesis and functionalization of isatin and its derivatives have been a focus of recent research, highlighting their importance in medicinal chemistry for developing new therapeutic agents (Sadeghian & Bayat, 2022).
Mecanismo De Acción
Target of Action
The primary target of 2-(2-iodoethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site
Biochemical Pathways
The affected pathways are likely related to dopamine signaling, given the compound’s interaction with the dopamine receptor D2 . The downstream effects of this interaction could potentially influence mood, motivation, and attention, although more research is needed to confirm these effects.
Pharmacokinetics
The compound’s affinity for the dopamine receptor d2 and some pharmacokinetic parameters were predicted in silico
Result of Action
One study suggested that isoindolines, a family of compounds to which 2-(2-iodoethyl)isoindoline-1,3-dione belongs, may have potential applications as antipsychotic agents . .
Propiedades
IUPAC Name |
2-(2-iodoethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTXBXKJDBQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




